An In-Depth Technical Guide to 3-(Methylamino)propanenitrile (CAS No. 693-05-0)
An In-Depth Technical Guide to 3-(Methylamino)propanenitrile (CAS No. 693-05-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Methylamino)propanenitrile (MAPN), a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. By delving into its fundamental properties, synthesis, reactivity, and applications, this document serves as a critical resource for professionals leveraging MAPN in their research and development endeavors.
Introduction: The Strategic Importance of 3-(Methylamino)propanenitrile
3-(Methylamino)propanenitrile, with the CAS registry number 693-05-0, is a clear, yellow liquid characterized by the presence of both a secondary amine and a nitrile functional group.[1] This unique combination imparts a dual reactivity profile, making it a valuable building block in the synthesis of a wide array of more complex molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of novel bioactive compounds.[2]
Historically, research on related aminopropionitriles was associated with toxicological studies. However, the contemporary focus has decisively shifted towards exploiting the synthetic utility of MAPN. A notable example is its role in the stereoselective synthesis of key intermediates for advanced antibiotics, highlighting its contribution to addressing critical needs in medicine.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of MAPN is fundamental to its effective handling, application in synthesis, and process optimization.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂ | [1][4][5] |
| Molecular Weight | 84.12 g/mol | [1][4][5][6] |
| CAS Number | 693-05-0 | [1][4][5][6] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 180.7 ± 23.0 °C at 760 mmHg | [4] |
| Melting Point | -21 °C | [1][4] |
| Density | ~0.9 g/cm³ | [4][6] |
| Refractive Index | n20/D 1.432 | [6][7] |
| Flash Point | 63.1 ± 22.6 °C | [4] |
| Solubility | Very soluble in water. Soluble in Chloroform, Methanol. | [1][7] |
Spectroscopic Characterization
The structural identity of MAPN is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum is particularly informative, with characteristic absorption bands that confirm the presence of its key functional groups. An analysis of the closely related 3-(dimethylamino)propionitrile shows a strong band around 2250 cm⁻¹ for the nitrile group and C-H stretching bands below 3000 cm⁻¹.[2] For MAPN, the N-H stretching and bending vibrations of the secondary amine would also be present.[2] Further structural elucidation is achieved through ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]
Synthesis and Manufacturing
The primary industrial synthesis of 3-(Methylamino)propanenitrile is achieved through the Michael addition of methylamine to acrylonitrile.[2][4] This reaction is a classic example of conjugate addition and is favored for its high atom economy and efficiency.
General Synthesis Workflow
The synthesis involves the direct reaction of methylamine with acrylonitrile, often in the presence of a catalyst or simply by controlling the reaction temperature and pressure to optimize the yield and minimize side reactions.
Caption: General synthesis workflow for 3-(Methylamino)propanenitrile.
Step-by-Step Laboratory Scale Synthesis Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reactant Charging: Charge the flask with an aqueous solution of methylamine.
-
Controlled Addition: Cool the flask in an ice bath and add acrylonitrile dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup and Purification: The reaction mixture is then subjected to a purification process, typically involving distillation under reduced pressure, to isolate the pure 3-(Methylamino)propanenitrile.
Note: The optimization of reaction parameters such as temperature, pressure, and the choice of catalyst can significantly enhance the efficiency of this synthesis.[2]
Reactivity and Key Applications in Drug Development
The synthetic versatility of MAPN stems from the distinct reactivity of its methylamino and nitrile moieties. The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of coordination complexes.[2] The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]
Role as a Versatile Intermediate in Pharmaceutical Synthesis
MAPN is a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds.[2] Its integration into synthetic pathways allows for the construction of complex molecular architectures necessary for biological activity.
-
Fluoroquinolone Antibiotics: MAPN is a key intermediate in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical component of the fluoroquinolone antibiotic PF-00951966.[2][3] This complex synthesis underscores the importance of the MAPN scaffold in constructing medicinally relevant compounds.[2]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Derivatives of MAPN have been identified as promising scaffolds for the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key target in the discovery of drugs for diseases such as Alzheimer's.[2] For instance, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile has demonstrated significant inhibitory potency against GSK-3β.[2]
Caption: Key application areas of 3-(Methylamino)propanenitrile.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is imperative when handling 3-(Methylamino)propanenitrile.
Hazard Identification and GHS Classification
MAPN is classified as a hazardous substance with the following GHS classifications:
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5][6]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5][6]
-
Eye Irritation (Category 2): Causes serious eye irritation.[5][6]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[5][6][9]
Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.[11]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[1][11]
-
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from heat and sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and anhydrides.[1]
-
Hazardous Decomposition Products: Decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Conclusion
3-(Methylamino)propanenitrile is a compound of considerable synthetic value, particularly in the realm of drug discovery and development. Its bifunctional nature provides a versatile platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in research and industrial applications.
References
-
Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). The Journal of Organic Chemistry, 77(10), 4732-9. [Link]
-
3-(Methylamino)propanenitrile | CAS#:693-05-0. Chemsrc. [Link]
-
Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656. PubChem. [Link]
-
MSDS - 3-(Methylamino)propionitrile. KM Pharma Solution Private Limited. [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. Cleanchem Laboratories. [Link]
-
Propanenitrile, 3-(dimethylamino)-. NIST WebBook. [Link]
-
3-(Methylamino)propionitrile (98%). Amerigo Scientific. [Link]
-
Propanenitrile, 3-(dimethylamino)-. NIST WebBook. [Link]
Sources
- 1. 3-Methylaminopropionitrile(693-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Methylamino)propanenitrile | CAS#:693-05-0 | Chemsrc [chemsrc.com]
- 5. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. dev.klivon.com [dev.klivon.com]
- 9. fishersci.fi [fishersci.fi]
- 10. echemi.com [echemi.com]
- 11. kmpharma.in [kmpharma.in]
- 12. cleanchemlab.com [cleanchemlab.com]
